![molecular formula C16H13ClF2N2O3S B2468721 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 946339-35-1](/img/structure/B2468721.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide, also known as COTI-2, is a small molecule inhibitor that has been studied for its potential in cancer treatment.
Scientific Research Applications
Antimicrobial and Antifungal Screening
Compounds structurally related to "N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide" have been synthesized and evaluated for their antimicrobial properties. One study synthesized a series of derivatives and screened them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against several strains of fungi. These derivatives showed potential therapeutic intervention for the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another research synthesized compounds that, upon preliminary results, exhibited promising antibacterial activities, suggesting their further consideration as prospective antimicrobials (Patel & Dhameliya, 2010).
Role in Synthesis of Biologically Active Compounds
Research into compounds with a similar structural basis involves their use in the synthesis of biologically active compounds, such as those with potential antimicrobial properties. For example, a study described the synthesis and antimicrobial screening of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, indicating significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Fluorobenzamides as Antimicrobial Analogs
Another study focused on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating their promising antimicrobial analogs. This research found that certain compounds were most active against selected bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Exploration in Antiviral Activities
Additionally, the exploration of derivatives for antiviral activities is a significant area of research. A series of new derivatives were synthesized and evaluated against various RNA and DNA viruses, with certain compounds showing potent antiviral activities. This research opens pathways for future antiviral drug developments based on these structural frameworks (Ibba et al., 2018).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3S/c17-12-4-3-11(9-15(12)21-6-1-7-25(21,23)24)20-16(22)10-2-5-13(18)14(19)8-10/h2-5,8-9H,1,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXGVQJVHPRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide |
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